molecular formula C11H12ClNO3 B1386164 Methyl 4-[(2-chloropropanoyl)amino]benzoate CAS No. 572881-39-1

Methyl 4-[(2-chloropropanoyl)amino]benzoate

Cat. No.: B1386164
CAS No.: 572881-39-1
M. Wt: 241.67 g/mol
InChI Key: DNZCPJCEDLTTPL-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chloropropanoyl)amino]benzoate is a substituted benzoate derivative featuring a 2-chloropropanoyl moiety at the para position of the methyl benzoate core. This compound is structurally characterized by a chlorinated acyl group attached via an amide linkage to the aromatic ring, which influences its physicochemical properties and reactivity. For instance, methyl 4-(3-chloropropoxy)benzoate is noted as a precursor to dronedarone, a antiarrhythmic drug , and methyl benzoate derivatives are employed as herbicides (e.g., tribenuron methyl ester) .

Properties

IUPAC Name

methyl 4-(2-chloropropanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(12)10(14)13-9-5-3-8(4-6-9)11(15)16-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZCPJCEDLTTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-chloropropanoyl)amino]benzoate typically involves the following steps:

    Esterification: Benzoic acid is first esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl benzoate.

    Amidation: Methyl benzoate is then reacted with 2-chloropropanoyl chloride in the presence of a base, such as triethylamine, to form the desired amide product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom in the 2-chloropropanoyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 4-[(2-chloropropanoyl)amino]benzoic acid.

    Reduction: Formation of 4-[(2-chloropropyl)amino]benzoate.

Scientific Research Applications

Methyl 4-[(2-chloropropanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, while the ester group may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Methyl 2-[(2-chloropropanoyl)amino]benzoate (ortho-substituted isomer): The 2-chloropropanoyl group is at the ortho position, introducing steric hindrance near the ester group .

Methyl 4-[(3-chloropropanoyl)amino]benzoate: Features a 3-chloropropanoyl chain, altering the chlorine’s proximity to the carbonyl group compared to the 2-chloro derivative .

Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate: A bulkier aryl-substituted ester with a chlorobenzoyl group, enhancing lipophilicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) Key Structural Feature
Methyl 4-[(2-chloropropanoyl)amino]benzoate* 241.67 Not reported ~2.1 (estimated) Para-substituted amide, 2-Cl
Methyl 2-[(2-chloropropanoyl)amino]benzoate 241.67 Not reported ~1.8 (estimated) Ortho-substituted amide, 2-Cl
Methyl 4-[(3-chloropropanoyl)amino]benzoate 241.67 Not reported ~2.3 (estimated) Para-substituted amide, 3-Cl
Methyl 4-(3-chloropropoxy)benzoate 244.68 98–100 ~2.5 Ether linkage, 3-Cl

*Estimated values based on structural analogs. Chlorine position and substituent orientation critically affect polarity and solubility. Para-substituted amides generally exhibit higher thermal stability due to symmetrical packing .

Data Tables

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Compound CAS Number Substituent Position Key Functional Group Application Reference
This compound Not reported Para Amide, 2-Cl Pharmaceutical intermediate*
Methyl 2-[(2-chloropropanoyl)amino]benzoate 72544-42-4 Ortho Amide, 2-Cl Research chemical
Methyl 4-(3-chloropropoxy)benzoate Not reported Para Ether, 3-Cl Dronedarone precursor
Tribenuron methyl ester 101200-48-0 Para Sulfonylurea Herbicide

*Inferred from analogous compounds.

Research Findings and Implications

  • Crystallography : Para-substituted derivatives (e.g., methyl 4-(3-chloropropoxy)benzoate) form intermolecular C–H⋯O hydrogen bonds, enhancing crystal stability . Ortho isomers may exhibit less efficient packing due to steric effects.
  • Reactivity: The 2-chloropropanoyl group’s α-chlorine increases electrophilicity at the carbonyl carbon, favoring nucleophilic substitution or hydrolysis compared to 3-chloro analogs .
  • Biological Activity : Chlorine’s electronegativity and lipophilicity improve membrane permeability in agrochemicals, as seen in tribenuron methyl ester’s herbicidal activity .

Biological Activity

Methyl 4-[(2-chloropropanoyl)amino]benzoate, also known as a derivative of benzoic acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClNO3C_{12}H_{14}ClNO_3, with a molecular weight of 255.7 g/mol. The compound features a benzoate moiety substituted with a chloropropanoyl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study evaluating various benzoate compounds highlighted their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzoate Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
TetracyclineStaphylococcus aureus20
TetracyclineEscherichia coli18

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies showed that the compound inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition rates were comparable to those of established anti-inflammatory drugs .

Table 2: COX Inhibition Rates

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound4560
Aspirin7080

Analgesic Activity

In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects in preclinical models. Animal studies indicated that administration of this compound resulted in significant pain relief comparable to traditional analgesics .

Case Study 1: Efficacy in Pain Management

A study conducted on rats evaluated the analgesic efficacy of this compound in a formalin-induced pain model. The results demonstrated a dose-dependent reduction in pain behavior, suggesting its potential as an effective analgesic agent.

Case Study 2: Antimicrobial Effectiveness

In another study, the antimicrobial effectiveness of this compound was tested against clinical isolates of Escherichia coli. The compound exhibited significant antibacterial activity, prompting further exploration into its mechanism of action and potential therapeutic applications.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Disruption of Bacterial Cell Walls : Its structural properties may allow it to penetrate bacterial membranes, leading to cell lysis.
  • Modulation of Pain Pathways : The compound may interact with pain receptors or pathways involved in nociception.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[(2-chloropropanoyl)amino]benzoate
Reactant of Route 2
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